![molecular formula C8H13ClO2S B2413921 [(1S,5R)-3-ビシクロ[3.2.0]ヘプタニル]メタンスルホニルクロリド CAS No. 2418594-09-7](/img/structure/B2413921.png)
[(1S,5R)-3-ビシクロ[3.2.0]ヘプタニル]メタンスルホニルクロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S,5R)-3-Bicyclo[320]heptanyl]methanesulfonyl chloride is a chemical compound characterized by its bicyclic structure
科学的研究の応用
[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanesulfonyl chloride typically involves the reaction of [(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The reaction proceeds as follows:
- Dissolve [(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanol in anhydrous dichloromethane.
- Add pyridine to the solution to act as a base.
- Slowly add methanesulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of [(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanesulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale chromatography or recrystallization techniques.
化学反応の分析
Types of Reactions
[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to [(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to [(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanesulfonic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), bases (triethylamine, pyridine).
Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetone).
Major Products Formed
Substitution Reactions: [(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanesulfonamides, [(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanesulfonates.
Reduction Reactions: [(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanol.
Oxidation Reactions: [(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanesulfonic acid.
作用機序
The mechanism of action of [(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanesulfonyl chloride involves its reactivity towards nucleophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to modify and functionalize other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanesulfonyl chloride can be compared with other similar compounds, such as:
[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanol: The alcohol derivative, which is less reactive but can be converted to the methanesulfonyl chloride.
[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanesulfonic acid: The oxidized form, which has different reactivity and applications.
[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanesulfonamides: The substitution products, which have unique properties and uses.
The uniqueness of [(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanesulfonyl chloride lies in its high reactivity and versatility in chemical synthesis, making it a valuable compound in various fields of research.
特性
IUPAC Name |
[(1S,5R)-3-bicyclo[3.2.0]heptanyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)5-6-3-7-1-2-8(7)4-6/h6-8H,1-5H2/t6?,7-,8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGKDKBAWQRHSH-IEESLHIDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CC(C2)CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]1CC(C2)CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
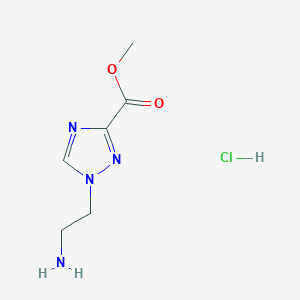
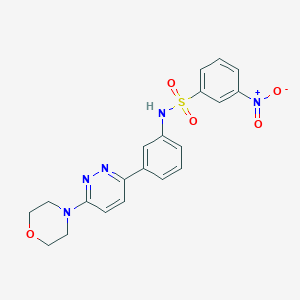
![Ethyl 2-(2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2413840.png)
![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2413842.png)
![N-(4-acetylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2413844.png)
![N-[[2-(Dimethylamino)-5-(3-ethylsulfanylpropanoylamino)phenyl]methyl]-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2413845.png)
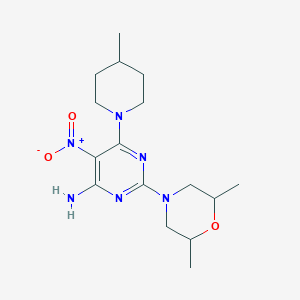
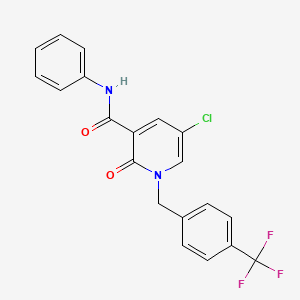
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2413850.png)
![1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B2413851.png)
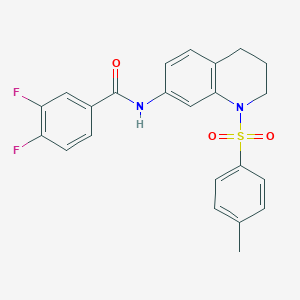
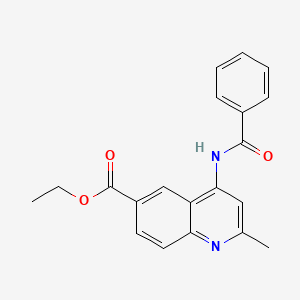

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2413861.png)
